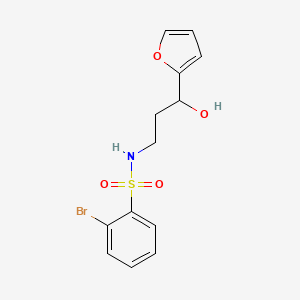

2-溴-N-(3-(呋喃-2-基)-3-羟基丙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

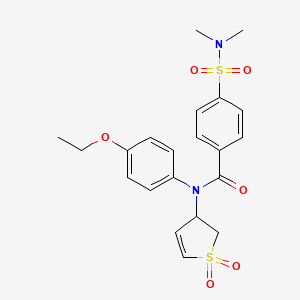

The compound "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" is a chemical entity that appears to be derived from the interaction of furan derivatives with benzenesulfonyl chlorides. The furan component is a five-membered aromatic ring with oxygen, which is known for its reactivity in various chemical reactions, particularly in palladium-catalyzed processes . The benzenesulfonamide part of the molecule is a common moiety in medicinal chemistry, often providing a good balance between lipophilicity and hydrophilicity, and can act as a bioisostere for carboxylic acids .

Synthesis Analysis

The synthesis of related furan derivatives has been explored through palladium-catalyzed desulfitative arylation, where alkyl-substituted furan derivatives are coupled with benzenesulfonyl chlorides . Additionally, the synthesis of 2-bromo-3-aroyl-benzo[b]furans has been achieved from accessible precursors, with the bromo group serving as a synthetic handle for further functionalization . These methods provide a foundation for the synthesis of the compound , suggesting that a similar palladium-catalyzed approach could be employed for its creation.

Molecular Structure Analysis

While the specific molecular structure of "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" is not detailed in the provided papers, the structure-activity relationship (SAR) of similar benzenesulfonamides has been studied . These studies typically involve the modification of the benzenesulfonamide scaffold to optimize interactions with biological targets, which could be relevant for understanding the molecular interactions of the compound .

Chemical Reactions Analysis

The bromo group in furan derivatives is known to be a versatile synthetic handle that can participate in palladium-mediated couplings and direct nucleophilic substitutions . The reactivity of such bromo-substituted furans with various nucleophiles and coupling partners would be essential in the chemical reactions analysis of the compound. Additionally, the electrophilic substitution kinetics of bromination in furan derivatives has been studied, providing insights into the reactivity of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide" would likely be influenced by the presence of the bromo and benzenesulfonamide groups. These functionalities can affect the compound's solubility, stability, and overall reactivity. The benzenesulfonamide group, in particular, is known to improve the solubility of compounds in biological media . The bromo group's presence on the furan ring could also influence the compound's electronic properties and its susceptibility to nucleophilic attack .

科学研究应用

光动力疗法应用

与2-溴-N-(3-(呋喃-2-基)-3-羟基丙基)苯磺酰胺结构相似的化合物,特别是苯磺酰胺衍生物,在光动力疗法(PDT)用于癌症治疗方面显示出有希望的应用。例如,用新的苯磺酰胺基团取代的锌酞菁衍生物已经合成并表征。这些化合物表现出良好的荧光特性,高单线态氧量子产率和适当的光降解量子产率,这对于II型光动力疗法机制至关重要。这些化合物作为II型光敏剂在癌症治疗中的显著潜力已经得到强调,突显了它们在医学研究和应用中的重要性(Pişkin,Canpolat和Öztürk,2020)。

有机合成应用

在有机合成领域,苯磺酰胺衍生物在促进各种化学反应方面的多功能性已经有文献记录。一项研究描述了通过金(I)催化的氧化/1,2-炔基迁移/环化级联合成高度取代的N-(呋喃-3-基亚甲基)苯磺酰胺,为金卡宾化学提供了新的关于基团迁移机制的见解(Wang, Huang, Shi, Rudolph, & Hashmi, 2014)。另一项研究专注于通过无金属一锅法多米诺反应,从简单的前体(包括α-溴酮)开始,清洁高效地组装功能化苯并呋[2,3-c]吡啶,展示了这些衍生物在构建复杂杂环系统中的潜力(Rao, Li, & Yin, 2014)。

属性

IUPAC Name |

2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMOQOVKRIGKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)

![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2506202.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)

![N~5~-(4-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2506218.png)